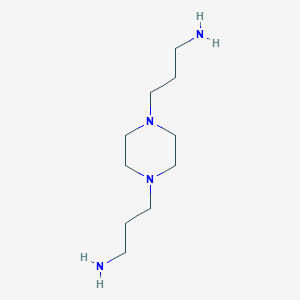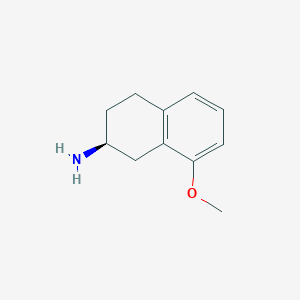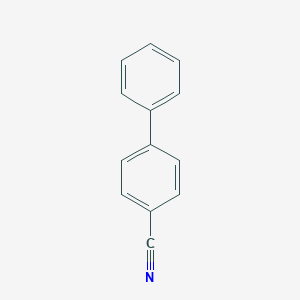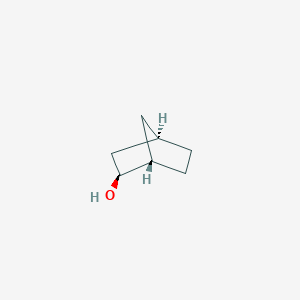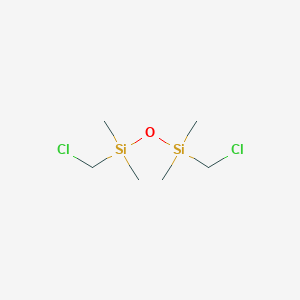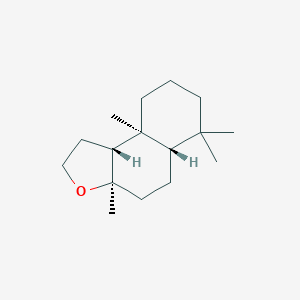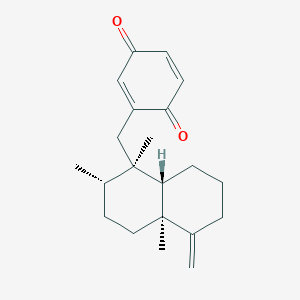
Isoavarone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoflavones are a class of natural compounds found in plants that have been shown to have potential health benefits, including anti-inflammatory and anti-cancer properties. Isoavarone is a specific isoflavone that has been studied for its potential applications in scientific research. Isoavarone is a yellow crystalline powder that is soluble in ethanol and dimethyl sulfoxide (DMSO).
Applications De Recherche Scientifique
Isoavarone has been studied for its potential applications in scientific research, including its anti-inflammatory and anti-cancer properties. Isoavarone has been shown to inhibit the production of inflammatory cytokines, which are proteins that play a role in the inflammatory response. Isoavarone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Mécanisme D'action
The mechanism of action of Isoavarone is not fully understood, but it is believed to involve multiple pathways. Isoavarone has been shown to inhibit the activity of several enzymes involved in the inflammatory response, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Isoavarone has also been shown to activate the caspase pathway, which is involved in apoptosis.
Effets Biochimiques Et Physiologiques
Isoavarone has been shown to have several biochemical and physiological effects. In vitro studies have shown that Isoavarone can inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Isoavarone has also been shown to induce apoptosis in cancer cells, including breast cancer and lung cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Isoavarone has several advantages for lab experiments, including its potential anti-inflammatory and anti-cancer properties. However, Isoavarone can be difficult to obtain in large quantities, which can limit its use in certain experiments. Additionally, the low yield of Isoavarone from the synthesis process can make it difficult to obtain pure samples.
Orientations Futures
There are several potential future directions for research on Isoavarone. One area of interest is its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential applications in cancer therapy, either alone or in combination with other treatments. Further research is needed to fully understand the mechanism of action of Isoavarone and its potential applications in scientific research.
In conclusion, Isoavarone is a natural isoflavone that has gained attention for its potential applications in scientific research. Isoavarone has been shown to have anti-inflammatory and anti-cancer properties, and its mechanism of action involves multiple pathways. While Isoavarone has several advantages for lab experiments, including its potential health benefits, further research is needed to fully understand its potential applications in scientific research.
Méthodes De Synthèse
Isoavarone can be synthesized from daidzein, a natural isoflavone found in soybeans. The synthesis process involves several steps, including acetylation, bromination, and cyclization. The yield of Isoavarone from this process is typically low, which can make it difficult to obtain in large quantities.
Propriétés
Numéro CAS |
129445-46-1 |
|---|---|
Nom du produit |
Isoavarone |
Formule moléculaire |
C21H28O2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
2-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C21H28O2/c1-14-6-5-7-19-20(14,3)11-10-15(2)21(19,4)13-16-12-17(22)8-9-18(16)23/h8-9,12,15,19H,1,5-7,10-11,13H2,2-4H3/t15-,19+,20+,21+/m0/s1 |
Clé InChI |
NXIFNLNXFPAWTO-LWILDLIXSA-N |
SMILES isomérique |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=CC(=O)C=CC3=O)CCCC2=C)C |
SMILES |
CC1CCC2(C(C1(C)CC3=CC(=O)C=CC3=O)CCCC2=C)C |
SMILES canonique |
CC1CCC2(C(C1(C)CC3=CC(=O)C=CC3=O)CCCC2=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



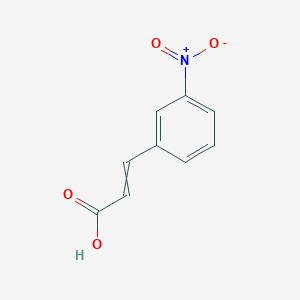
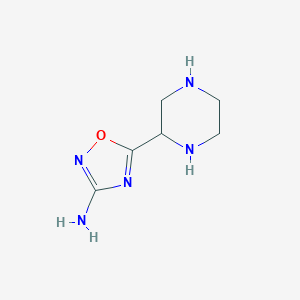
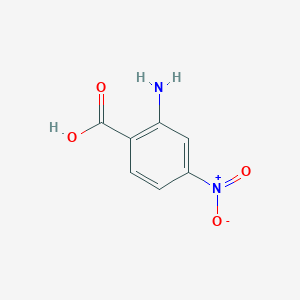
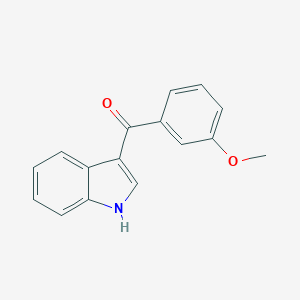
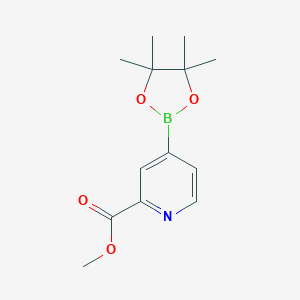
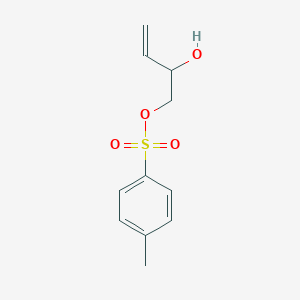
![[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate](/img/structure/B145936.png)
